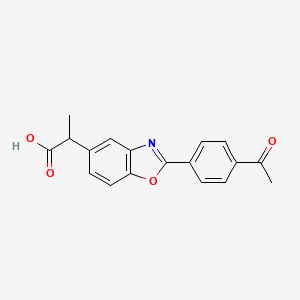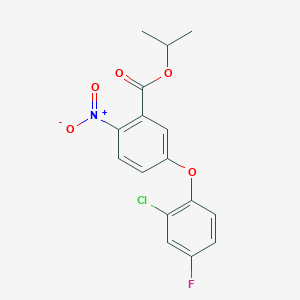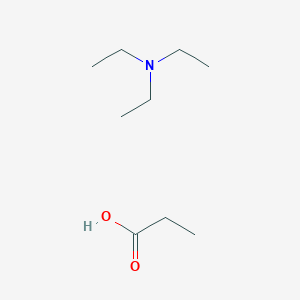
N,N-diethylethanamine;propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethylethanamine;propanoic acid is a compound that combines the properties of an amine and a carboxylic acid The amine component, N,N-diethylethanamine, is a tertiary amine, while the propanoic acid component is a carboxylic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-diethylethanamine can be synthesized through the alkylation of ammonia or primary amines with ethyl halides under basic conditions. Propanoic acid can be prepared via the oxidation of propanol or the hydrolysis of propionitrile. The combination of these two components can be achieved through a condensation reaction, where the amine reacts with the carboxylic acid to form an amide bond.
Industrial Production Methods
Industrial production of N,N-diethylethanamine typically involves the reaction of diethylamine with ethylene oxide. Propanoic acid is produced industrially through the hydrocarboxylation of ethylene using carbon monoxide and water in the presence of a catalyst.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-diethylethanamine;propanoic acid can undergo various chemical reactions, including:
Oxidation: The amine component can be oxidized to form nitroso or nitro compounds.
Reduction: The carboxylic acid component can be reduced to form alcohols.
Substitution: The amine can participate in nucleophilic substitution reactions, while the carboxylic acid can undergo esterification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols.
Substitution: Alkylated amines or esters.
Wissenschaftliche Forschungsanwendungen
N,N-diethylethanamine;propanoic acid has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N-diethylethanamine;propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The amine component can act as a nucleophile, participating in various biochemical reactions, while the carboxylic acid component can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dimethylethanamine: A tertiary amine with similar chemical properties but different steric and electronic effects.
Propanoic acid: A simple carboxylic acid with similar reactivity but lacking the amine functionality.
Uniqueness
N,N-diethylethanamine;propanoic acid is unique due to its combination of amine and carboxylic acid functionalities, which allows it to participate in a wide range of chemical reactions and interact with various biological targets
Eigenschaften
CAS-Nummer |
51009-80-4 |
|---|---|
Molekularformel |
C9H21NO2 |
Molekulargewicht |
175.27 g/mol |
IUPAC-Name |
N,N-diethylethanamine;propanoic acid |
InChI |
InChI=1S/C6H15N.C3H6O2/c1-4-7(5-2)6-3;1-2-3(4)5/h4-6H2,1-3H3;2H2,1H3,(H,4,5) |
InChI-Schlüssel |
JYFPFWCWXLBYDY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)O.CCN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


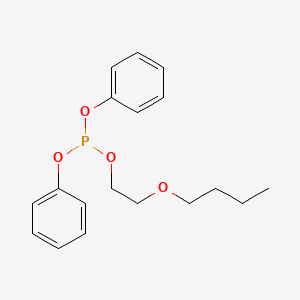
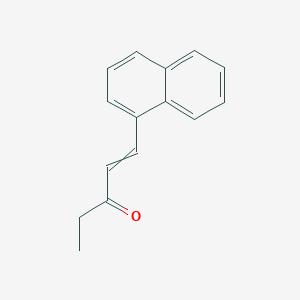
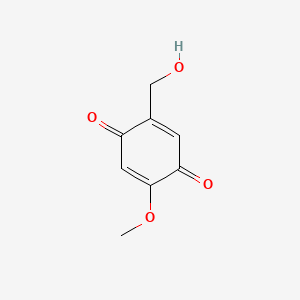
![Diethyl [(6-methoxynaphthalen-2-yl)amino]propanedioate](/img/structure/B14654589.png)
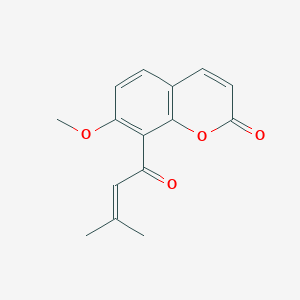
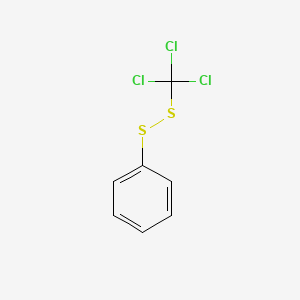
![2,2'-({3-[(2-Hydroxyethyl)amino]propyl}azanediyl)di(ethan-1-ol)](/img/structure/B14654615.png)
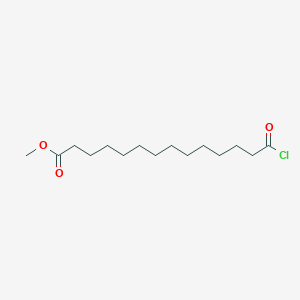
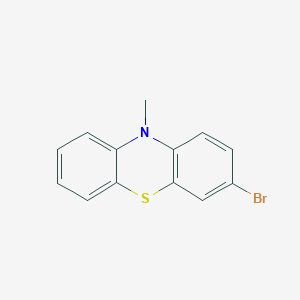
![5,7-Dihydroxy-1,6-dihydropyrrolo[2,3-d]pyridazine-2-carboxylic acid](/img/structure/B14654631.png)
